4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dien-1-one, with a bromine atom at the 4-position and a hydroxyethylamino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 5-bromosalicylaldehyde with tris(hydroxymethyl)methyl aminomethane. The reaction is carried out in ethanol at 373 K for 8 hours, followed by cooling to room temperature. The product is then filtered and recrystallized from ethanol to obtain yellow crystals with a yield of 89% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-{[(5-phenyl-2-pyrimidinyl)hydrazo]methylidene}cyclohexa-2,4-dien-1-one: Similar structure but with a phenyl-pyrimidinyl group instead of a hydroxyethylamino group.
4-Bromo-2-iodo-6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one: Contains additional iodine and methoxy-benzothiazol groups.
Uniqueness
4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethylamino group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
CAS No. |
21974-51-6 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-bromo-2-(2-hydroxyethyliminomethyl)phenol |
InChI |
InChI=1S/C9H10BrNO2/c10-8-1-2-9(13)7(5-8)6-11-3-4-12/h1-2,5-6,12-13H,3-4H2 |
InChI Key |
ZYHHJCKOWSEVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NCCO)O |
Origin of Product |
United States |
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